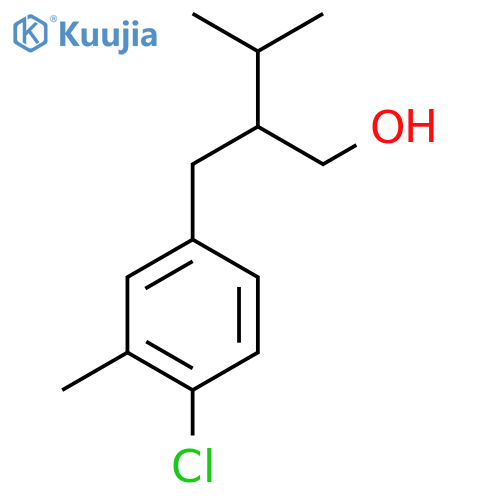Cas no 2172112-61-5 (2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol)

2172112-61-5 structure
商品名:2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol
2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol
- 2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
- 2172112-61-5
- EN300-1283271
-
- インチ: 1S/C13H19ClO/c1-9(2)12(8-15)7-11-4-5-13(14)10(3)6-11/h4-6,9,12,15H,7-8H2,1-3H3
- InChIKey: GFCNSAHSUZMINS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC(CO)C(C)C
計算された属性
- せいみつぶんしりょう: 226.1124429g/mol
- どういたいしつりょう: 226.1124429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 20.2Ų
2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283271-10000mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-1.0g |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283271-2500mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-5000mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-50mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-250mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-1000mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-500mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1283271-100mg |
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol |
2172112-61-5 | 100mg |
$741.0 | 2023-10-01 |
2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
2172112-61-5 (2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
